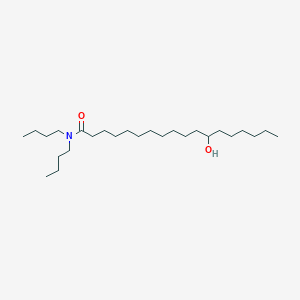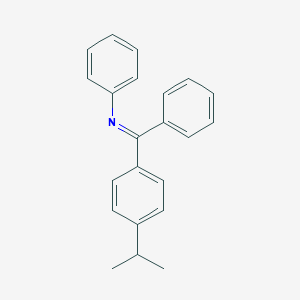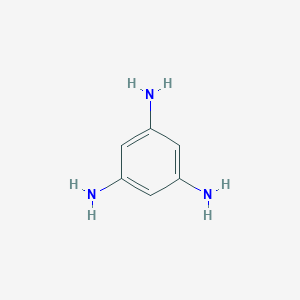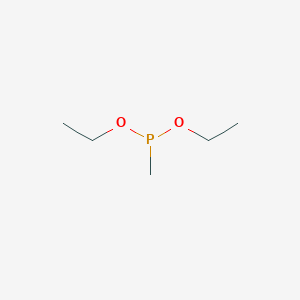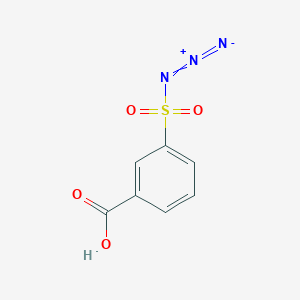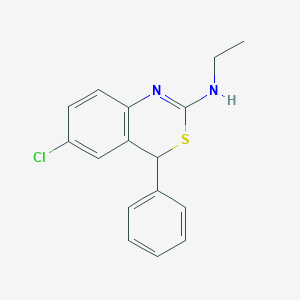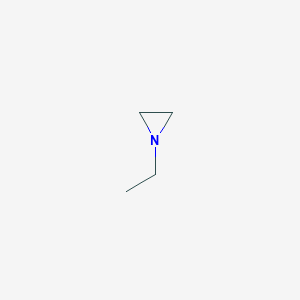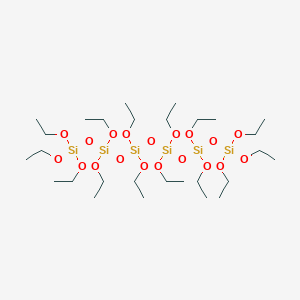
Hexasiloxane, tetradecaethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasiloxane, Tetradecaethoxy- is a silicon-based compound that has recently gained significant attention in the scientific community. It is a colorless and odorless liquid that is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Hexasiloxane, Tetradecaethoxy- is not well understood. However, it is believed that it works by forming a protective layer on the surface of the material it is applied to. This layer provides protection against corrosion, oxidation, and other forms of damage. Hexasiloxane, Tetradecaethoxy- is also believed to have a low surface tension, which allows it to spread evenly over the surface it is applied to.
Effets Biochimiques Et Physiologiques
Hexasiloxane, Tetradecaethoxy- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antimicrobial properties. It has also been shown to be non-toxic and non-irritating to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
Hexasiloxane, Tetradecaethoxy- has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. It is also compatible with a wide range of materials, including metals, plastics, and glass. However, it has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of Hexasiloxane, Tetradecaethoxy-. One area of research could be the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could be the investigation of its potential use in the manufacturing of new materials with unique properties. Additionally, more research is needed to understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
In conclusion, Hexasiloxane, Tetradecaethoxy- is a silicon-based compound that has several unique properties that make it useful in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Hexasiloxane, Tetradecaethoxy- in various scientific and industrial applications.
Méthodes De Synthèse
The synthesis of Hexasiloxane, Tetradecaethoxy- involves the reaction of tetraethyl orthosilicate (TEOS) with ethanol in the presence of a catalyst. The reaction takes place under controlled temperature and pressure conditions. The resulting product is a clear liquid that can be purified through distillation.
Applications De Recherche Scientifique
Hexasiloxane, Tetradecaethoxy- is widely used in various scientific research applications. It is used as a solvent and a reagent in organic synthesis. It is also used as a coating material for various surfaces, including glass, metal, and plastic. Hexasiloxane, Tetradecaethoxy- is also used as a lubricant in the manufacturing of various products, including automotive parts, electronics, and medical devices.
Propriétés
Numéro CAS |
18768-59-7 |
|---|---|
Nom du produit |
Hexasiloxane, tetradecaethoxy- |
Formule moléculaire |
C28H70O19Si6 |
Poids moléculaire |
879.4 g/mol |
Nom IUPAC |
[diethoxy(triethoxysilyloxy)silyl] [[diethoxy(triethoxysilyloxy)silyl]oxy-diethoxysilyl] diethyl silicate |
InChI |
InChI=1S/C28H70O19Si6/c1-15-29-48(30-16-2,31-17-3)43-50(35-21-7,36-22-8)45-52(39-25-11,40-26-12)47-53(41-27-13,42-28-14)46-51(37-23-9,38-24-10)44-49(32-18-4,33-19-5)34-20-6/h15-28H2,1-14H3 |
Clé InChI |
AVTYAAGTDZJTSJ-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
SMILES canonique |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Autres numéros CAS |
18768-59-7 |
Synonymes |
Hexasiloxane, tetradecaethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




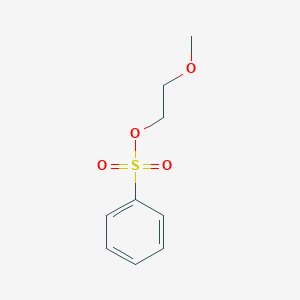
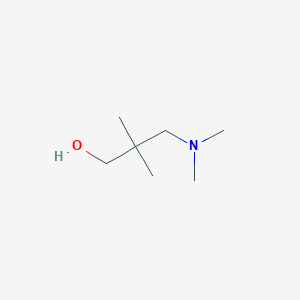
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
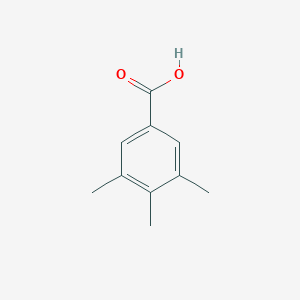
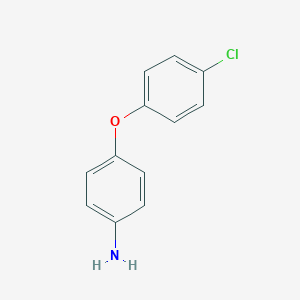
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
